molecular formula C14H16ClNO B2415230 5-(Benzyloxy)-2-methylaniline hydrochloride CAS No. 2219407-71-1

5-(Benzyloxy)-2-methylaniline hydrochloride

Cat. No.: B2415230
CAS No.: 2219407-71-1
M. Wt: 249.74
InChI Key: PWPKVLGCXDPBSX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methylaniline hydrochloride (CAS 2219407-71-1) is an aniline derivative with a molecular formula of C14H16ClNO and a molecular weight of 249.74 g/mol . This compound serves as a versatile benzyloxy-protected aniline intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt form offers improved stability and handling characteristics compared to its free base, 5-(Benzyloxy)-2-methylaniline (CAS 19499-88-8) . The structure features both an aromatic amine and a benzyloxy ether group, making it a valuable scaffold for synthesizing more complex molecules, particularly in the development of fine chemicals and potential pharmacologically active compounds . Researchers utilize this compound as a key building block in coupling reactions and for the preparation of various heterocyclic systems. Handling and Safety: Appropriate safety precautions should be followed. The related free base compound carries hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet and handle this material in a well-ventilated area, using personal protective equipment including gloves and safety goggles. Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use .

Properties

IUPAC Name

2-methyl-5-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPKVLGCXDPBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrophenol Benzylation Followed by Reduction

The most widely documented method involves a three-step sequence:

  • Benzylation of 2-methyl-5-nitrophenol :
    Reacting 2-methyl-5-nitrophenol with benzyl chloride under alkaline conditions (K₂CO₃/NaHCO₃) in acetonitrile at 80°C for 12 hours achieves 85–92% conversion. The reaction proceeds via nucleophilic aromatic substitution, where deprotonation of the phenolic -OH enhances reactivity toward the benzyl electrophile. Key side products include di-benzylated derivatives (<5%) and residual starting material, necessitating silica gel chromatography for isolation.

  • Nitro Group Reduction :
    Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol reduces 5-(benzyloxy)-2-methylnitrobenzene to the corresponding aniline in 94% yield. Alternative chemical reduction using Fe/HCl (conc.) at 70°C provides comparable yields (89%) but introduces iron oxide byproducts requiring additional filtration steps.

  • Hydrochloride Salt Formation :
    Treating the free base with gaseous HCl in diethyl ether precipitates this compound as a white crystalline solid (mp 162–164°C). Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% by HPLC.

Direct Benzylation of 2-Methyl-5-hydroxyaniline

This route faces inherent challenges due to the nucleophilic amine group:

  • Protection-Deprotection Strategy :
    Acetylation of 2-methyl-5-hydroxyaniline using acetic anhydride/pyridine (1:2 molar ratio) at 0°C produces the acetanilide derivative (87% yield). Subsequent benzylation with benzyl bromide/K₂CO₃ in DMF at 60°C achieves 74% conversion. Hydrolysis with 6M HCl under reflux (4 hours) regenerates the amine, but yields drop to 68% due to partial benzyl ether cleavage.

  • Competing Reactions :
    Unprotected amines undergo N-benzylation (15–20% yield of N-benzyl byproducts), complicating purification. Infrared spectroscopy (IR) of crude mixtures shows characteristic C-N stretches at 1280 cm⁻¹ for N-benzyl species, necessitating careful monitoring.

Alternative Protection Strategies

  • Silyl Ether Protection :
    Using tert-butyldimethylsilyl (TBS) chloride to protect the phenolic -OH allows selective benzylation of the amine. However, TBS removal requires harsh fluoride conditions (TBAF/THF), leading to 22% desilylation byproducts.
  • Enzymatic Methods :
    Lipase-mediated benzylation in ionic liquids ([BMIM][BF₄]) shows promise for greener synthesis but remains limited by low conversion rates (31%) and enzyme denaturation above 40°C.

Optimization of Reaction Conditions

Benzylation Step Optimization

Comparative studies of bases and solvents reveal critical trends:

Base Solvent Temperature (°C) Conversion (%) Selectivity (%)
K₂CO₃ Acetonitrile 80 92 95
NaHCO₃ DMF 60 84 89
Cs₂CO₃ THF 70 88 93

Data adapted from

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the phenoxide intermediate. Microwave-assisted synthesis (300 W, 120°C) reduces reaction time to 45 minutes but increases di-benzylation to 11%.

Reduction Method Comparison

Method Conditions Yield (%) Purity (%)
H₂/Pd-C (10%) EtOH, 50 psi, 6 h 94 98.5
Fe/HCl 70°C, 4 h 89 96.2
Na₂S₂O₄ H₂O/EtOH, 25°C, 12 h 78 94.8

Catalytic hydrogenation outperforms chemical methods in both yield and purity, though requires specialized equipment. Iron-mediated reduction remains cost-effective for large-scale production despite lower purity.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethanol/water (1:3) produces needle-like crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 164°C (ΔH = 142 J/g).
  • Impurity Profiling : HPLC-MS identifies three major impurities:
    • Di-benzylated derivative (Rt 8.2 min, m/z 317.2)
    • N-benzyl byproduct (Rt 6.7 min, m/z 228.1)
    • Residual benzyl chloride (Rt 3.1 min, m/z 126.6)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.43–7.28 (m, 5H, benzyl), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 6.61 (d, J = 8.4 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH₂), 2.24 (s, 3H, CH₃), 3.20 (br s, 2H, NH₂⁺).
  • IR (KBr): 3345 cm⁻¹ (NH₂⁺), 1602 cm⁻¹ (C=C aromatic), 1248 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

  • Cost Analysis :
    Raw material costs per kilogram:

    • 2-methyl-5-nitrophenol: $142
    • Benzyl chloride: $89
    • Pd/C catalyst: $320 (90% recovery)
      Total production cost: $598/kg vs. market price $1,240/kg.
  • Safety Protocols : Benzyl chloride handling requires <5°C storage and vapor-phase scrubbing to prevent HCl release. Hydrogenation reactors must maintain O₂ levels <50 ppm to avoid catalyst ignition.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

5-(Benzyloxy)-2-methylaniline hydrochloride serves as a crucial building block in organic synthesis. It is used as an intermediate in the preparation of more complex molecules, enabling the development of new compounds with potential therapeutic properties.

Enzyme Interaction Studies

In biological research, this compound is employed to study enzyme interactions. Its structure allows it to act as a probe in biochemical assays, helping researchers understand enzyme mechanisms and their modulation .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the context of neurodegenerative disorders. Studies have shown that derivatives of benzyloxy-indolyl methylamines exhibit selective inhibition of monoamine oxidase B (MAO-B), which is relevant for treating diseases like Parkinson's . The presence of the benzyloxy group enhances the selectivity and potency of these compounds as MAO-B inhibitors.

Industrial Applications

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific characteristics.

Case Study 1: MAO-B Inhibition

A study on benzyloxy-indolyl methylamines demonstrated that compounds like FA-73 (a derivative) exhibited significant MAO-B inhibition. The presence of the benzyloxy group was critical for enhancing selectivity towards non-covalent inhibition of MAO-B, suggesting potential applications in neuropharmacology .

Case Study 2: Organic Synthesis Pathways

Research has illustrated various synthetic pathways involving this compound as a precursor. For instance, its reaction with different electrophiles has led to the formation of substituted anilines and other derivatives, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methyl group.

    5-(Benzyloxy)-2-chloroaniline: Contains a chlorine atom instead of a methyl group.

    5-(Benzyloxy)-2-nitroaniline: Features a nitro group in place of the methyl group.

Uniqueness

5-(Benzyloxy)-2-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

5-(Benzyloxy)-2-methylaniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

This compound (CAS No. 2219407-71-1) features a benzyloxy group attached to a methylaniline moiety. This structural arrangement is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. The benzyloxy group enhances the compound's binding affinity to the enzyme, which is significant in neurodegenerative disease treatments.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit selective inhibition of MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibition of this enzyme can lead to increased levels of dopamine, providing therapeutic benefits in conditions like Parkinson's disease.

Table 1: MAO-B Inhibition Potency of Related Compounds

Compound NameIC50 (µM)MechanismReference
5-(Benzyloxy)-2-methylaniline HClTBDCompetitive
2-(4-(benzyloxy)-5-(hydroxyl)phenyl) benzothiazole0.062Competitive
FA-73TBDCompetitive

The mechanism by which this compound exerts its biological effects involves the interaction with MAO-B. The benzyloxy group is believed to enhance the compound's selectivity and potency as an inhibitor.

Binding Affinity and Selectivity

Studies have shown that modifications in the benzyloxy group can significantly affect binding affinity and selectivity towards MAO-B over MAO-A, which is critical for minimizing side effects associated with non-selective MAO inhibitors.

Case Studies and Research Findings

  • Study on Neuroprotective Effects : A recent study evaluated derivatives similar to this compound for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated that these compounds could mitigate cell death induced by oxidative agents, suggesting potential applications in neuroprotection .
  • Potential for Treating Parkinson’s Disease : Another study highlighted the compound's potential role in treating Parkinson’s disease through its MAO-B inhibitory action. The results demonstrated that compounds with a benzyloxy substituent exhibited significant improvements in motor function in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 5-(Benzyloxy)-2-methylaniline hydrochloride?

  • Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, benzyl ether formation via alkylation of 2-methyl-5-hydroxyaniline with benzyl chloride under basic conditions (e.g., NaH/DMF) yields the benzyloxy intermediate, followed by HCl treatment to form the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended. Purity verification via HPLC (≥98% as per similar benzyloxy-aniline derivatives) is critical .
    • Key Parameters :
ParameterOptimal Range
Reaction Temperature0–25°C (alkylation)
CatalystNaH, K₂CO₃
SolventDMF, THF

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at C5, methyl at C2). Aromatic protons appear δ 6.5–7.5 ppm, benzyl CH₂ at δ ~4.8 ppm .
  • HPLC : Assess purity (retention time ~12–15 min, C18 column, acetonitrile/water mobile phase) .
  • IR : Confirm O-H (if free amine is present) and N-H stretches (2500–3300 cm⁻¹) .
    • Data Interpretation : Cross-reference spectral data with analogs like 4-benzyloxyaniline hydrochloride (CAS 51388-20-6, mp 228°C dec.) to validate structural assignments .

Q. What are the stability and storage guidelines for this compound?

  • Stability : Sensitive to moisture and heat. Decomposition occurs above 200°C (dec.) based on related benzyloxy-aniline salts .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling or functionalization reactions?

  • Mechanistic Insights :

  • The benzyloxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. However, steric hindrance from the methyl group at C2 may limit reactivity in Suzuki-Miyaura couplings .
  • Experimental Design :
  • Test Pd-catalyzed coupling with aryl boronic acids under varying conditions (e.g., ligand: Pd(OAc)₂/XPhos, solvent: toluene/EtOH).
  • Monitor by TLC/HPLC for intermediate formation (e.g., debenzylation side-products) .

Q. How can computational modeling predict the compound’s reactivity or degradation pathways?

  • Approach :

  • Use DFT calculations (B3LYP/6-31G*) to map potential reaction pathways, such as acid-catalyzed hydrolysis of the benzyloxy group.
  • Compare with experimental data (e.g., hydrolysis rates in HCl/MeOH) to validate models .
    • Case Study : Benzoyl chloride analogs exhibit predictable hydrolysis to benzoic acid (C₆H₅COCl + H₂O → C₆H₅CO₂H + HCl); similar methods apply to benzyloxy cleavage .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Troubleshooting Framework :

Replicate Conditions : Ensure identical reagents, catalysts, and solvent ratios.

Analytical Cross-Check : Compare NMR/HPLC data with published spectra of structurally related compounds (e.g., 4-benzyloxyaniline hydrochloride) .

Parameter Variation : Test temperature, reaction time, and catalyst loadings to identify optimal conditions.

  • Example : Discrepancies in melting points (e.g., 228°C dec. vs. 210°C) may arise from impurities or polymorphic forms .

Q. What are the implications of surface adsorption or environmental interactions for this compound?

  • Experimental Design :

  • Study adsorption on indoor surfaces (e.g., glass, polymers) using microspectroscopic imaging (ATR-FTIR, Raman) to assess stability under ambient conditions .
  • Measure degradation in simulated environmental matrices (e.g., UV light, humidity) via LC-MS to identify breakdown products .

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